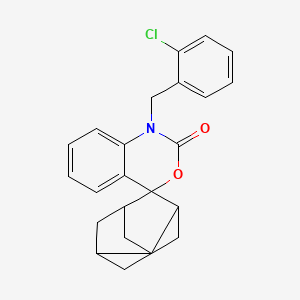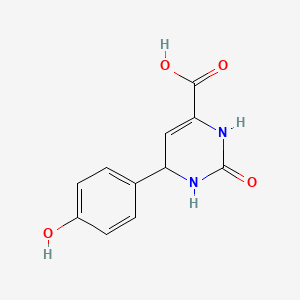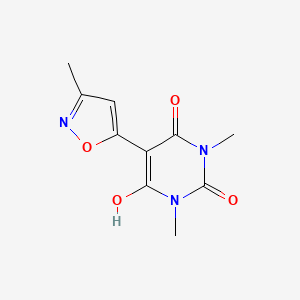
N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine
Descripción general
Descripción
N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine, also known as GS-6615, is a synthetic compound that has shown potential as a therapeutic agent for the treatment of heart failure.
Aplicaciones Científicas De Investigación
Antiviral Activity
- Aminoadamantane derivatives, including structures related to N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine, have been evaluated for their antiviral activity. Some compounds have shown significant inhibition of the cytopathicity of influenza A virus, demonstrating their potential as anti-influenza agents (Kolocouris et al., 1994).
Synthesis and Molecular Structure
- Research has been conducted on the synthesis of various spiro compounds including those with adamantane structures, which are related to N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine. These compounds have been analyzed for their molecular structures and conformation, contributing to the understanding of their chemical properties (Tyumkina et al., 2018).
Biological Activity and Synthesis Techniques
- Spiro adamantane heterocycles have been synthesized and tested for their biological activities, including anti-influenza A virus properties. The synthesis techniques and the biological activities of these compounds are key areas of research (Kolocouris et al., 2007).
Photoaffinity Labeling
- Studies on compounds like spiro[adamantane-2,2'-diazirine], which are structurally related to N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine, have been conducted to understand their interaction with enzymes like cytochrome P450. This research aids in the understanding of enzyme-substrate interactions and potential drug mechanisms (Miller & White, 1994).
Synthesis of Spiroheterocyclic Compounds
- Research has been done on the synthesis of spiroheterocyclic compounds, including those with adamantane structures. This research is essential for the development of new synthetic routes and potentially novel pharmacological agents (Fytas et al., 2010).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]spiro[3,1-benzoxazine-4,2'-adamantane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2/c25-21-7-3-1-5-17(21)14-26-22-8-4-2-6-20(22)24(28-23(26)27)18-10-15-9-16(12-18)13-19(24)11-15/h1-8,15-16,18-19H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAHCEWDQPOPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N(C(=O)O4)CC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)spiro(2,2-adamantyl)-4-oxobenzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)
![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)

![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)